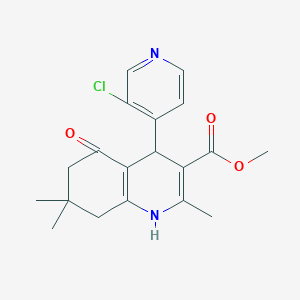

Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds renowned for their diverse pharmacological properties, including calcium channel modulation, antibacterial, and antioxidant activities . The compound features a chloropyridinyl substituent at position 4, a methyl ester group at position 3, and a fused cyclohexenone ring system. Its synthesis typically involves multicomponent reactions, such as the Hantzsch reaction, under catalytic conditions .

Properties

CAS No. |

853312-99-9 |

|---|---|

Molecular Formula |

C19H21ClN2O3 |

Molecular Weight |

360.8 g/mol |

IUPAC Name |

methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C19H21ClN2O3/c1-10-15(18(24)25-4)16(11-5-6-21-9-12(11)20)17-13(22-10)7-19(2,3)8-14(17)23/h5-6,9,16,22H,7-8H2,1-4H3 |

InChI Key |

DBGYTQQTKVQZJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Multicomponent Reaction

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, the protocol involves:

-

5,5-Dimethylcyclohexane-1,3-dione : Contributes the cyclohexene ring with two methyl groups at position 7.

-

3-Chloropyridine-4-carbaldehyde : Introduces the 3-chloropyridinyl substituent at position 4.

-

Methyl acetoacetate : Provides the methyl ester group at position 3.

-

Ammonium acetate : Serves as the nitrogen source for the dihydropyridine ring.

Procedure :

-

Equimolar quantities of the above reactants are combined in methanol or ethanol.

-

The mixture is refluxed for 6–8 hours, often with catalytic acetic acid or ionic liquids like [H₂-DABCO][HSO₄]₂ to enhance efficiency.

-

Reaction progress is monitored via TLC (hexane/ethyl acetate).

-

The product precipitates upon cooling and is purified via recrystallization (ethanol or methanol).

Mechanistic Steps :

-

Knoevenagel Condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated intermediate.

-

Enamine Formation : 5,5-Dimethylcyclohexane-1,3-dione reacts with ammonium acetate to generate an enamine.

-

Michael Addition : The enamine attacks the α,β-unsaturated intermediate.

-

Cyclization and Tautomerization : Intramolecular cyclization yields the hexahydroquinoline scaffold.

Optimization of Reaction Conditions

Catalytic Systems

Substrate Scope and Limitations

-

Aldehyde Reactivity : Electron-withdrawing groups (e.g., -Cl) on the aldehyde enhance electrophilicity, accelerating Knoevenagel condensation.

-

Steric Hindrance : Bulky substituents on the pyridine ring may necessitate extended reaction times or higher temperatures.

Structural Characterization

Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR :

-

¹³C NMR :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chloropyridinyl-substituted compounds.

Scientific Research Applications

Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloropyridinyl group can form hydrogen bonds and other interactions with active sites, while the quinoline core provides a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural variations in 1,4-DHPs significantly influence their biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives

Key Observations:

- Chloropyridinyl vs.

- Functional Group Impact : The 4-methoxyphenyl derivative () demonstrates calcium modulatory activity, while the 4-chlorophenyl variant () shows antibacterial efficacy, highlighting substituent-dependent pharmacological profiles.

Physicochemical and Crystallographic Properties

- Crystal Packing: The methoxyphenyl analogue () exhibits a monoclinic crystal system (space group P2₁/c) with N–H···O hydrogen bonds stabilizing the lattice, whereas the target compound’s structure remains uncharacterized .

- NMR Data : Ethyl 4-(4-chlorophenyl)-... () shows distinct ¹H NMR peaks at δ 1.25 (triplet, CH₃) and δ 5.30 (singlet, NH), consistent with ester and dihydropyridine protons .

Biological Activity

Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines, which are known for their varied biological activities. The presence of the chloropyridine moiety enhances its pharmacological profile. The molecular formula is , and it features a complex structure that contributes to its unique biological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Knoevenagel condensation followed by cyclization. For example, one method involves the reaction of 3-chloropyridine with appropriate diketones in the presence of a catalyst. The yield and purity of the synthesized compound can vary based on the method used.

Biological Activity

Anticancer Activity : Recent studies have demonstrated that hexahydroquinoline derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antibacterial Properties : The compound has also been evaluated for antibacterial activity. Research indicates that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anticoagulant Effects : Some derivatives within this class have been identified as potential oral anticoagulants. Their mechanism may involve inhibition of specific clotting factors or enhancement of fibrinolytic activity .

Case Studies

- Anticancer Efficacy : A study published in Pharmacology Reports evaluated the anticancer effects of related compounds on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .

- Antibacterial Evaluation : In another study focusing on antibacterial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values in the low micromolar range .

Data Summary Table

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing Methyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3-chloropyridine-4-carbaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of ammonium acetate to form an imine intermediate .

- Step 2 : Cyclization with 5,5-dimethylcyclohexane-1,3-dione (dimedone) under acidic conditions to construct the hexahydroquinoline core .

- Step 3 : Methylation at the 2- and 7-positions using methyl iodide under basic conditions .

- Key variables : Solvent choice (ethanol or methanol), temperature (80–100°C), and catalyst (e.g., L-glutamine or cobalt salts) significantly affect yields .

How is the compound characterized structurally?

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between N–H and carbonyl groups) .

- Spectroscopy :

- 1H/13C NMR : Identifies methyl groups (δ 1.2–2.5 ppm), pyridinyl protons (δ 7.3–8.5 ppm), and carbonyl signals (δ 165–175 ppm) .

- IR : Peaks at 1668 cm⁻¹ (C=O stretch) and 3205 cm⁻¹ (N–H stretch) confirm functional groups .

- Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weight and substituents .

What are the primary biological activities reported for this compound?

- Antimicrobial : Shown to inhibit Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity (MIC: 8–16 µg/mL) .

- Anticancer : Exhibits moderate cytotoxicity against HeLa cells (IC₅₀: 25 µM) through apoptosis induction .

- Calcium channel modulation : Modifies L-type calcium channels in cardiovascular studies .

What safety protocols are recommended for handling this compound?

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (P210/P201 codes) .

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

How do steric and electronic effects of the 3-chloropyridinyl group influence reactivity?

- Steric effects : The 3-chloro substituent hinders nucleophilic attack at the pyridine ring, directing electrophilic substitution to the 4-position .

- Electronic effects : The electron-withdrawing Cl atom increases electrophilicity of the pyridine ring, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Comparative data : Replacement of Cl with F or OCH₃ alters bioactivity (see table below):

| Substituent (Position) | Antibacterial MIC (µg/mL) | Cytotoxicity (HeLa IC₅₀, µM) |

|---|---|---|

| 3-Cl (this compound) | 8–16 | 25 |

| 3-F (analog) | 32–64 | 50 |

| 3-OCH₃ (analog) | >128 | >100 |

What strategies resolve contradictions in reported biological data?

- Case example : Discrepancies in antimicrobial activity may arise from:

- Assay variability : Broth microdilution vs. agar diffusion methods yield different MIC values .

- Bacterial strain specificity : Activity against S. aureus but not E. coli due to outer membrane differences .

- Solution : Validate results using orthogonal assays (e.g., time-kill curves) and standardized CLSI protocols .

How can computational modeling optimize this compound’s pharmacokinetics?

- ADMET prediction :

- LogP : ~3.5 (moderate lipophilicity; may require formulation tweaks for bioavailability) .

- CYP450 inhibition : High affinity for CYP3A4 (risk of drug-drug interactions) .

- Docking studies : The 3-chloropyridinyl group forms halogen bonds with ATP-binding pockets in kinase targets (e.g., EGFR) .

What catalytic systems improve synthesis efficiency?

- Green chemistry approaches :

- Challenges : Catalyst recovery and scalability under industrial conditions require further study .

How does the compound’s crystal packing affect material properties?

- Hydrogen-bonding networks : N–H···O interactions create 1D chains, influencing solubility and melting point (mp: 212°C) .

- Thermal stability : TGA data show decomposition above 250°C, suitable for high-temperature applications .

Methodological Notes

- Synthesis optimization : Use DoE (Design of Experiments) to screen variables like solvent polarity and catalyst loading .

- Biological assays : Pair cell-based assays with in silico models (e.g., molecular dynamics) to validate mechanisms .

- Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.